stereospecific synthesis of barnidipine hydrochloride
stereospecific synthesis of barnidipine hydrochloride
An In-Depth Technical Guide to the Stereospecific Synthesis of Barnidipine Hydrochloride
Abstract
Barnidipine hydrochloride is a third-generation dihydropyridine (DHP) calcium channel blocker recognized for its high potency, vasoselectivity, and long duration of action in the treatment of hypertension.[1][2] Its molecular structure contains two stereogenic centers, resulting in four possible stereoisomers. The therapeutic agent is a single, stereochemically pure enantiomer: (+)-(3'S,4S)-1-benzyl-3-pyrrolidinyl methyl 1,4-dihydro-2,6-dimethyl-4-(3-nitrophenyl)-3,5-pyridinedicarboxylate hydrochloride.[3][4] It is the (S,S) isomer that is the most potent and longest-acting of the four, making stereochemical control paramount in its synthesis.[5][6] This guide provides a detailed examination of the core synthetic strategies employed to achieve the requisite stereospecificity, focusing on the industrially prevalent method of chiral resolution and exploring modern asymmetric approaches.
The Stereochemical Challenge and Retrosynthetic Overview
The efficacy of barnidipine is intrinsically linked to its specific (3'S,4S) configuration. This necessitates a synthetic approach that can precisely control the stereochemistry at both the C4 position of the dihydropyridine ring and the C3' position of the N-benzylpyrrolidinyl moiety.
A retrosynthetic analysis of barnidipine reveals three key building blocks:
-
A: (S)-1-benzyl-3-hydroxypyrrolidine: This commercially available or synthetically accessible chiral building block provides the (S) stereocenter in the side chain.
-
B: A 1,4-dihydropyridine core: This is constructed via the classic Hantzsch dihydropyridine synthesis.
-
C: m-Nitrobenzaldehyde: The aryl substituent at the C4 position.
The primary synthetic challenge lies in establishing the (S) stereocenter at the C4 position of the dihydropyridine ring and coupling it with the (S)-pyrrolidinol without epimerization.
The Hantzsch Reaction: Constructing the Dihydropyridine Core
The foundational chemistry for barnidipine's core structure is the Hantzsch dihydropyridine synthesis, a multicomponent reaction first reported in 1881.[7] This reaction involves the condensation of an aldehyde, two equivalents of a β-ketoester, and a nitrogen source (typically ammonia or an equivalent).[8][9]
The generally accepted mechanism proceeds through two key intermediates:
-
Knoevenagel Condensation: Reaction of the aldehyde (m-nitrobenzaldehyde) with one equivalent of a β-ketoester to form an α,β-unsaturated carbonyl compound.[8]
-
Enamine Formation: Reaction of the second β-ketoester equivalent with ammonia to generate a β-enamino ester.[8]
-
Cyclization: A Michael addition of the enamine to the α,β-unsaturated intermediate, followed by cyclization and dehydration, yields the final 1,4-dihydropyridine ring.[10][11]
Caption: Figure 1: Simplified Hantzsch Reaction Mechanism
While efficient for creating the 1,4-DHP scaffold, the standard Hantzsch synthesis using achiral reactants produces a racemic mixture when the C4 substituent is not symmetric, necessitating a downstream strategy for stereocontrol.
Primary Strategy: Synthesis via Chiral Resolution
The most established and industrially scalable route to (3'S,4S)-barnidipine involves the synthesis of a racemic key intermediate, followed by classical resolution to separate the desired enantiomer.
Step 1: Synthesis of Racemic Dihydropyridine Carboxylic Acid
The synthesis begins with a modified Hantzsch reaction to produce the racemic intermediate, 5-(methoxycarbonyl)-2,6-dimethyl-4-(3-nitrophenyl)-1,4-dihydropyridine-3-carboxylic acid.
A common pathway involves reacting 2-cyanoethyl 2-(3-nitrobenzylidene)-3-oxobutanoate with methyl 3-aminobut-2-enoate. The resulting dihydropyridine product contains a 2-cyanoethyl ester, which can be selectively hydrolyzed under basic conditions to yield the racemic carboxylic acid.[3]
Step 2: Chiral Resolution of the Diastereomeric Salts
This is the pivotal step for establishing the C4 stereocenter. The racemic carboxylic acid is treated with a chiral amine (a resolving agent) to form a pair of diastereomeric salts. Due to their different physicochemical properties, these salts exhibit different solubilities in a given solvent system, allowing for separation via fractional crystallization.[12]
Various resolving agents have been successfully employed, including naturally occurring Cinchona alkaloids like cinchonidine and quinidine.[13] The choice of solvent is critical for achieving efficient separation and high diastereomeric excess. For example, a DMF/water mixture has been shown to be effective.[13]
After separation, the less soluble diastereomeric salt containing the desired (R)-enantiomer of the acid is isolated. A subsequent acidification step liberates the enantiomerically pure (R)-5-(methoxycarbonyl)-2,6-dimethyl-4-(3-nitrophenyl)-1,4-dihydropyridine-3-carboxylic acid.[6]
Caption: Figure 2: Workflow for Chiral Resolution
Step 3: Stereospecific Esterification
The final key transformation is the coupling of the enantiopure (R)-acid with (S)-1-benzyl-3-hydroxypyrrolidine. This esterification reaction must proceed without causing racemization at either stereocenter. The reaction is typically facilitated by activating the carboxylic acid, for example, by converting it to an acid chloride using reagents like phosphorus pentachloride (PCl₅) or thionyl chloride (SOCl₂) at low temperatures.[3][6] The resulting activated acid is then reacted with the chiral alcohol to form the final diester, (3'S,4S)-barnidipine.
Step 4: Salt Formation
The barnidipine free base is converted to its hydrochloride salt, typically by treatment with a solution of hydrogen chloride in a suitable organic solvent. This enhances the compound's stability and aqueous solubility for formulation.[14]
Alternative Strategy: Asymmetric Synthesis
While resolution is a robust method, modern synthetic chemistry strives for more atom-economical asymmetric approaches that generate the desired stereoisomer directly.
Organocatalytic Asymmetric Hantzsch Reaction
Significant progress has been made in developing organocatalytic methods for the enantioselective synthesis of 1,4-DHPs.[2][15] Chiral Brønsted acids, such as chiral phosphoric acids, or bifunctional catalysts like thioureas and cinchona alkaloids, can catalyze the Hantzsch reaction to produce the 1,4-DHP core with high enantioselectivity.[16][17]
These catalysts operate by creating a chiral environment around the reactants, directing the nucleophilic attack of the enamine onto the Knoevenagel intermediate from a specific face, thus favoring the formation of one enantiomer over the other.[16] While highly promising, optimizing these reactions for industrial-scale production of a specific target like barnidipine can be challenging.
Caption: Figure 3: Concept of Asymmetric Organocatalysis
Key Experimental Protocols
Disclaimer: These protocols are illustrative and adapted from literature procedures.[3][6] They must be performed by qualified personnel in a suitable laboratory setting with appropriate safety precautions.
Protocol 1: Synthesis of (R/S)-5-(methoxycarbonyl)-2,6-dimethyl-4-(3-nitrophenyl)-1,4-dihydropyridine-3-carboxylic acid
-
Synthesize 3-(2-cyanoethyl) 5-methyl 2,6-dimethyl-4-(3-nitrophenyl)-1,4-dihydropyridine-3,5-dicarboxylate via a Hantzsch-type condensation of methyl 3-aminocrotonate and 2-cyanoethyl 2-(3-nitrobenzylidene)-3-oxobutanoate in a suitable solvent like ethanol, with heating.
-
After cooling and isolation of the product, add the compound to a mixture of aqueous sodium hydroxide solution and a co-solvent such as 1,2-dimethoxyethane at approximately 30°C.
-
Stir the reaction mixture for 2-3 hours to effect selective hydrolysis of the cyanoethyl ester.
-
Dilute the reaction mixture with water and perform an extraction with a non-polar solvent (e.g., dichloromethane) to remove organic impurities.
-
Carefully acidify the aqueous phase to a pH of ~3.0 with 10% hydrochloric acid.
-
The racemic carboxylic acid will precipitate. Collect the solid by filtration, wash thoroughly with water, and dry under vacuum to yield the title compound.
Protocol 2: Esterification to form (3'S,4S)-Barnidipine
-
Suspend enantiomerically pure (R)-5-(methoxycarbonyl)-2,6-dimethyl-4-(3-nitrophenyl)-1,4-dihydropyridine-3-carboxylic acid in anhydrous dichloromethane (DCM) and cool the mixture to -20°C under an inert atmosphere.
-
Slowly add phosphorus pentachloride (PCl₅) portion-wise, maintaining the temperature below -15°C. Stir for 1 hour to ensure complete formation of the acid chloride.
-
In a separate flask, prepare a solution of (S)-1-benzylpyrrolidin-3-ol in anhydrous DCM.
-
Add the solution of the chiral alcohol to the activated acid chloride mixture at -25°C.
-
Allow the reaction to stir for 2-3 hours at this temperature.
-
Quench the reaction by pouring it into a cold, saturated aqueous solution of sodium bicarbonate.
-
Extract the product into DCM, wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to yield the pure (3'S,4S)-barnidipine free base.
Quality Control and Impurity Profiling
Ensuring the stereochemical purity of the final Active Pharmaceutical Ingredient (API) is critical. High-Performance Liquid Chromatography (HPLC) using a chiral stationary phase (CSP) is the definitive method for separating and quantifying the enantiomers and diastereomers of barnidipine.[18]
During process development, several key impurities have been identified, synthesized, and characterized to establish robust quality control measures.[3][19][20]
| Impurity Name | Structure Description | Probable Origin |
| Diastereomer | (3'S,4R )-Barnidipine | Incomplete resolution of the carboxylic acid intermediate (12), leading to the presence of the (S)-acid enantiomer which then reacts with the (S)-pyrrolidinol.[3] |
| Oxidation Product | 3-((S)-1-benzylpyrrolidin-3-yl) 5-methyl 2,6-dimethyl-4-(3-nitrophenyl) pyridine -3,5-dicarboxylate | Oxidation of the 1,4-dihydropyridine ring to the aromatic pyridine ring. Can occur during synthesis or upon storage.[3] |
| Transesterification Product | (S)-3-ethyl 5-methyl 2,6-dimethyl-4-(3-nitrophenyl)-1,4-dihydropyridine-3,5-dicarboxylate | Reaction of the carboxylic acid intermediate with ethanol, often used as a recrystallization solvent.[3] |
| Analogue Impurity | (3'S,4S)-1-benzyl-3-pyrrolidinyl ethyl 1,4-dihydro-2,6-dimethyl-4-(3-nitrophenyl)-3,5-pyridinedicarboxylate | Presence of ethyl 3-aminobut-2-enoate as an impurity in the methyl 3-aminobut-2-enoate starting material.[3] |
| Table 1: Common Process-Related Impurities in Barnidipine Synthesis |
Conclusion
The is a well-refined process that hinges on the precise control of two key stereocenters. The dominant industrial strategy effectively utilizes the classical Hantzsch reaction to build the racemic dihydropyridine core, followed by an efficient chiral resolution of a carboxylic acid intermediate to establish the crucial C4-(S) stereochemistry. The final, carefully controlled esterification with a chiral pyrrolidinol building block furnishes the desired (3'S,4S) active pharmaceutical ingredient. While this method is proven and scalable, ongoing research into catalytic asymmetric syntheses promises more elegant and atom-economical routes for the future production of this important antihypertensive agent. A thorough understanding of the synthetic pathway and potential impurity formation is essential for ensuring the quality, safety, and efficacy of the final drug product.
References
- Catalytic Asymmetric Synthesis of Both Enantiomers of 4‑Substituted 1,4-Dihydropyridines with the Use of Bifunctional Thiourea-Ammonium Salts Bearing Different Counterions - PMC.
- General Synthesis Method of Hantzsch dihydropyridine Using Scrap Automobile Catalyst (SAC) - DergiPark.
- First Organocatalytic Asymmetric Synthesis of 1-Benzamido-1,4-Dihydropyridine Derivatives.
- Hantzsch Dihydropyridine Synthesis - Alfa Chemistry.
- Recent advances in Hantzsch 1,4-dihydropyridines - SciSpace.
- Hantzsch pyridine synthesis - Wikipedia.
- Hantzsch Dihydropyridine (Pyridine) Synthesis - Organic Chemistry Portal.
- Public Assessment Report - Geneesmiddeleninformatiebank.
- Asymmetric Organocatalytic Synthesis of Substituted Chiral 1,4-Dihydropyridine Derivatives | The Journal of Organic Chemistry - ACS Publications.
- Pharmacological Profile of Barnidipine: A Single Optical Isomer Dihydropyridine Calcium Antagonist.
- Barnidipine | C27H29N3O6 | CID 443869 - PubChem - NIH.
- An asymmetric synthesis of a 4-substituted-1,4-dihydropyridine - ResearchGate.
- A Review on the Methods of Preparing 1,4-dihydropyridine derivatives - Communications In Catalysis.
- Barnidipine, a long-acting slow onset calcium antagonist - PubMed.
- Synthesis and Characterization of Impurities of Barnidipine Hydrochloride, an Antihypertensive Drug Substance - PMC.
- A Review on Barnidipine: A Novel Calcium Antagonist - ResearchGate.
- Synthesis and characterization of impurities of barnidipine hydrochloride, an antihypertensive drug substance - PubMed.
- Synthesis and Characterization of Impurities of Barnidipine Hydrochloride, an Antihypertensive Drug Substance - ResearchGate.
- PROCESS FOR PREPARATION OF BARNIDIPINE - European Patent Office - EP 3168215 A2 - Googleapis.com.
- EP3168215A2 - Process for preparation of barnidipine - Google Patents.
- Novel Synthesis and Pharmaceutical Impurities of Anti- Hypertensive Drugs: A Review International Journal of ChemTech Research.
- CN101643469A - Synthesis process of barnidipine hydrochloride - Google Patents.
- CN101643469B - Synthesis process of barnidipine hydrochloride - Google Patents.
- (Open Access) A Review on Barnidipine: A Novel Calcium Antagonist (2007) | Toshiharu Sakai | 7 Citations - SciSpace.
- Analysis of benidipine enantiomers in human plasma by liquid chromatography-mass spectrometry using a macrocyclic antibiotic (Vancomycin) chiral stationary phase column | Request PDF - ResearchGate.
- Barnidipine hydrochloride synthesis process - Eureka | Patsnap.
- Structure of barnidipine hydrochloride (1). - ResearchGate.
- Chiral Separation of Manidipine Enantiomers and the Pharmacodynamics of the Hydrochlorides.
- Recent Approaches to Chiral 1,4-Dihydropyridines and their Fused Analogues - MDPI.
- CAS 104757-53-1: Barnidipine Hydrochloride | CymitQuimica.
Sources
- 1. Barnidipine, a long-acting slow onset calcium antagonist - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Synthesis and Characterization of Impurities of Barnidipine Hydrochloride, an Antihypertensive Drug Substance - PMC [pmc.ncbi.nlm.nih.gov]
- 4. CAS 104757-53-1: Barnidipine Hydrochloride | CymitQuimica [cymitquimica.com]
- 5. tandfonline.com [tandfonline.com]
- 6. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]
- 7. Hantzsch pyridine synthesis - Wikipedia [en.wikipedia.org]
- 8. alfa-chemistry.com [alfa-chemistry.com]
- 9. Hantzsch Dihydropyridine (Pyridine) Synthesis [organic-chemistry.org]
- 10. dergipark.org.tr [dergipark.org.tr]
- 11. scispace.com [scispace.com]
- 12. geneesmiddeleninformatiebank.nl [geneesmiddeleninformatiebank.nl]
- 13. mdpi.com [mdpi.com]
- 14. CN101643469A - Synthesis process of barnidipine hydrochloride - Google Patents [patents.google.com]
- 15. researchgate.net [researchgate.net]
- 16. Catalytic Asymmetric Synthesis of Both Enantiomers of 4‑Substituted 1,4-Dihydropyridines with the Use of Bifunctional Thiourea-Ammonium Salts Bearing Different Counterions - PMC [pmc.ncbi.nlm.nih.gov]
- 17. pubs.acs.org [pubs.acs.org]
- 18. researchgate.net [researchgate.net]
- 19. Synthesis and characterization of impurities of barnidipine hydrochloride, an antihypertensive drug substance - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. researchgate.net [researchgate.net]
